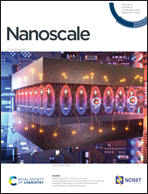Atomically monodisperse nickel nanoclusters as highly active electrocatalysts for water oxidation†
Nanoscale Pub Date: 2016-04-08 DOI: 10.1039/C6NR00709K
Abstract
Achieving water splitting at low overpotential with high oxygen evolution efficiency and stability is important for realizing solar to chemical energy conversion devices. Herein we report the synthesis, characterization and electrochemical evaluation of highly active nickel nanoclusters (Ni NCs) for water oxidation at low overpotential. These atomically precise and monodisperse Ni NCs are characterized by using UV-visible absorption spectroscopy, single crystal X-ray diffraction and mass spectrometry. The molecular formulae of these Ni NCs are found to be Ni4(PET)8 and Ni6(PET)12 and are highly active electrocatalysts for oxygen evolution without any pre-conditioning. Ni4(PET)8 are slightly better catalysts than Ni6(PET)12 which initiate oxygen evolution at an amazingly low overpotential of ∼1.51 V (vs. RHE; η ≈ 280 mV). The peak oxygen evolution current density (J) of ∼150 mA cm−2 at 2.0 V (vs. RHE) with a Tafel slope of 38 mV dec−1 is observed using Ni4(PET)8. These results are comparable to the state-of-the-art RuO2 electrocatalyst, which is highly expensive and rare compared to Ni-based materials. Sustained oxygen generation for several hours with an applied current density of 20 mA cm−2 demonstrates the long-term stability and activity of these Ni NCs towards electrocatalytic water oxidation. This unique approach provides a facile method to prepare cost-effective, nanoscale and highly efficient electrocatalysts for water oxidation.

Recommended Literature
- [1] Engineering cocrystal thermodynamic stability and eutectic points by micellar solubilization and ionization†
- [2] Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells†
- [3] Oxygen exchange kinetics and nonstoichiometry of pristine La0.6Sr0.4CoO3−δ thin films unaltered by degradation
- [4] The key to the yellow-to-cyan tuning in the green fluorescent protein family is polarisation†
- [5] Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions†
- [6] Calcium phosphate bone cement/mesoporous bioactive glass composites for controlled growth factor delivery†
- [7] Thermal property of an aggregation-induced emission fluorophore that forms metal–ligand complexes with Zn(ClO4)2 of salicylaldehyde azine-functionalized polybenzoxazine†
- [8] Photoelectrochemical epitaxy of silver oxide clathrate Ag7O8M (M = NO3, HSO4) on rutile-type Nb-doped TiO2 single crystals
- [9] Metatheases: artificial metalloproteins for olefin metathesis
- [10] Colloidal heat engines: a review

Journal Name:Nanoscale
Research Products
-
CAS no.: 13398-79-3
-
4-(Methylamino)-3-nitropyridine
CAS no.: 1633-41-6
-
CAS no.: 120926-46-7
-
CAS no.: 100107-43-5









